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molecular formula C12H13N3O2S B8606762 4-Methyl-6-(4-methanesulfonyl-phenyl)-pyrimidin-2-ylamine

4-Methyl-6-(4-methanesulfonyl-phenyl)-pyrimidin-2-ylamine

Cat. No. B8606762
M. Wt: 263.32 g/mol
InChI Key: RAWIGVOZFYMAJQ-UHFFFAOYSA-N
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP4 (A) starting from 1.5 g (10 mmol) 2-amino-4-chloro-6-methylpyrimidine and 2.7 g (14 mmol) 4-sulfonyl-phenyl boronic acid. After treatment of the precipitated product with diethyl ether 2.3 g (75%) of the desired product are obtained.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
4-sulfonyl-phenyl boronic acid
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[S:10](=[C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH2:14]1)(=[O:12])=[O:11].[CH2:22](OCC)C>>[CH3:9][C:4]1[CH:5]=[C:6]([C:16]2[CH:17]=[CH:18][C:13]([S:10]([CH3:22])(=[O:12])=[O:11])=[CH:14][CH:15]=2)[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Three
Name
4-sulfonyl-phenyl boronic acid
Quantity
2.7 g
Type
reactant
Smiles
S(=O)(=O)=C1CC=C(C=C1)B(O)O
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is synthesized

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C1=CC=C(C=C1)S(=O)(=O)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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